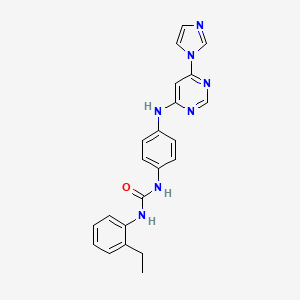

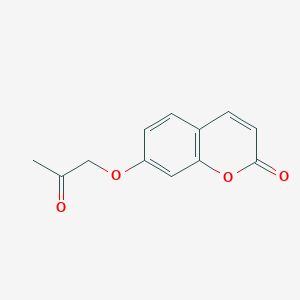

![molecular formula C18H17N3O3S2 B2869645 4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2097858-39-2](/img/structure/B2869645.png)

4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzofuran, a pyrrolidine ring, a sulfonyl group, and a benzothiadiazole. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Pyrrolidine is a cyclic amine, and sulfonyl is a functional group that is commonly found in organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and benzothiadiazole would contribute to the planarity of the molecule, while the pyrrolidine ring could introduce some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran, pyrrolidine, and sulfonyl groups. For instance, the benzofuran ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings might increase its boiling point and melting point compared to simpler compounds .Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds based on benzothiadiazole and benzofuran structures have been synthesized for antimicrobial purposes. For instance, the synthesis and antimicrobial activity of new heterocycles based on pyrazole and benzofuran derivatives have been explored, highlighting the potential of these compounds in creating new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).

Electrochromic Materials

Benzothiadiazole derivatives have been used in the development of electrochromic materials. A study demonstrated the use of thiadiazolo[3,4-c]pyridine, a compound related to benzothiadiazole, in creating a fast-switching green electrochromic polymer with a low bandgap, suggesting applications in smart windows and displays (Shouli Ming, Shijie Zhen, Kaiwen Lin, Li Zhao, Jingkun Xu, Baoyang Lu, 2015).

Antitumor Agents

The synthesis of benzothiadiazole derivatives for antitumor applications has also been reported. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which share structural features with benzothiadiazoles, have been synthesized as potent antitumor and antibacterial agents (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).

Photovoltaic Studies

Compounds incorporating benzothiadiazole units have been investigated for their photovoltaic properties. A study on dicopper(I) complexes with acetylide-functionalized pyridinyl-based ligands containing benzothiadiazole spacers highlighted their potential use in dye-sensitized solar cells, indicating the relevance of such compounds in renewable energy technologies (Maharaja Jayapal, Ashanul Haque, I. J. Al-Busaidi, Nawal K. Al-Rasbi, Mohammed K. Al-Suti, Muhammad S. Khan, Rayya A. Al-Balushi, S. Islam, Chenghao Xin, Wenjun Wu, W. Wong, F. Marken, P. Raithby, 2018).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .

Biochemical Pathways

For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their anti-oxidative activity could involve pathways related to oxidative stress .

Pharmacokinetics

The solubility of the compound in alcohol, carbon disulfide, chloroform, and diethyl ether suggests that it may have good bioavailability

Result of Action

The biological activities associated with benzofuran compounds suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation (in the case of anti-tumor activity), modulation of oxidative stress responses (in the case of anti-oxidative activity), and interference with viral replication (in the case of anti-viral activity) .

Future Directions

properties

IUPAC Name |

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-26(23,17-3-1-2-15-18(17)20-25-19-15)21-8-6-14(11-21)12-4-5-16-13(10-12)7-9-24-16/h1-5,10,14H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHVDPRSGLIPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2869564.png)

![Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2869566.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2869567.png)

![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)

![3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2869574.png)

![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)

![1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2869580.png)

![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2869584.png)